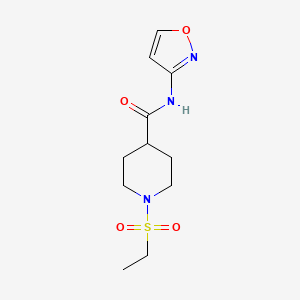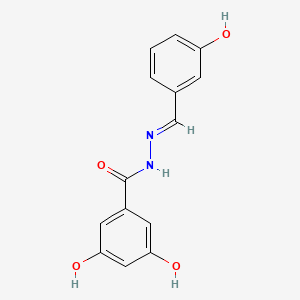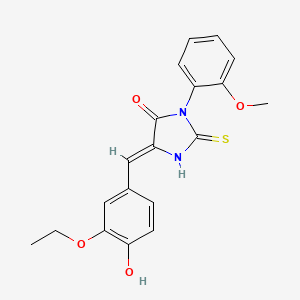
4-methyl-2-oxo-2H-chromen-7-yl (2-ethylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves specific reactions and conditions. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a similar compound, is synthesized and characterized through NMR, IR, and mass spectral studies, and its structure is confirmed by X-ray diffraction studies (Jyothi et al., 2017). Another derivative, ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, is synthesized via Pechmann condensation reaction (Mahesha et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed by spectroscopic methods and crystallography. The compound crystallizes in specific space groups, showing various intermolecular interactions, as seen in the crystal structure studies of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate (Jyothi et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid involve reactions that yield various compounds, including those related to the 4-methyl-2-oxo-2H-chromen structure. These compounds are characterized using elemental analysis, IR, 1H-NMR, and 13C-NMR data, highlighting their structural properties and potential for further chemical modifications (Čačić et al., 2009).
Antimicrobial Activity
- Novel thiazole substituted coumarins, synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, demonstrate significant antibacterial and antifungal activities. These studies underscore the potential of such compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Anti-inflammatory and Antioxidant Properties
- A derivative from the red seaweed Gracilaria opuntia exhibits anti-inflammatory activity by inhibiting pro-inflammatory cyclooxygenase and lipoxygenase, alongside significant antioxidative properties. This highlights the potential therapeutic applications of 2H-chromen derivatives in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Chemical Reactions and Catalysis
- The ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives showcases the use of environmentally friendly catalysts in creating compounds with potential antimicrobial properties. This research also involves toxicity studies to ensure safety for potential applications (Tiwari et al., 2018).
Antioxidant Properties of Derivatives
- Investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives emphasizes the chemical's potential in scavenging free radicals, indicating its use in combating oxidative stress (Stanchev et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-14-6-4-5-7-17(14)23-12-20(22)24-15-8-9-16-13(2)10-19(21)25-18(16)11-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMJMKBNEONYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)
![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)



![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)